2-Isopropyl-1,3-thiazolidine-4-carboxylic acid hydrochloride
Overview
Description
2-Isopropyl-1,3-thiazolidine-4-carboxylic acid hydrochloride is a heterocyclic compound containing sulfur and nitrogen atoms within its five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-1,3-thiazolidine-4-carboxylic acid hydrochloride typically involves the reaction of isopropylamine with thioformaldehyde and carbon dioxide. This reaction proceeds under mild conditions, often in the presence of a catalyst to enhance the yield and selectivity of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters, leading to higher efficiency and consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-1,3-thiazolidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives .
Scientific Research Applications
2-Isopropyl-1,3-thiazolidine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Isopropyl-1,3-thiazolidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to its antimicrobial and anti-inflammatory effects. Additionally, it can scavenge free radicals, contributing to its antioxidant activity .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-4-carboxylic acid: A closely related compound with similar biological activities.
2-Isopropyl-5,5-dimethyl-thiazolidine-4-carboxylic acid hydrochloride: Another derivative with distinct structural features and applications.
Uniqueness
2-Isopropyl-1,3-thiazolidine-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-propan-2-yl-1,3-thiazolidine-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c1-4(2)6-8-5(3-11-6)7(9)10;/h4-6,8H,3H2,1-2H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFNNKRNZWNMBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1NC(CS1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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